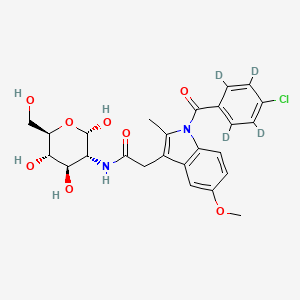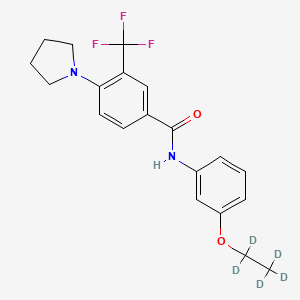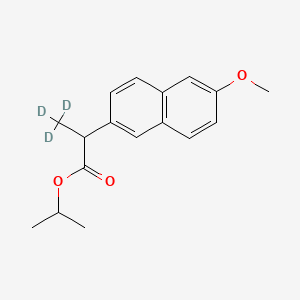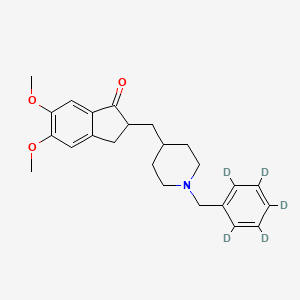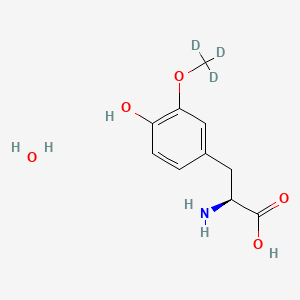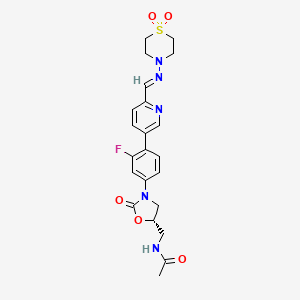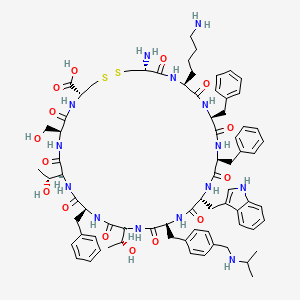
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH 275 is a peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound binds preferentially to somatostatin receptor 1 (sst1) with a high affinity, making it a potent and selective agonist for this receptor . CH 275 has shown potential in research related to Alzheimer’s disease due to its ability to modulate specific biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 275 involves the formation of a cyclic peptide structure. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the desired cyclic structure. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CH 275 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
CH 275 primarily undergoes binding interactions with its target receptor, somatostatin receptor 1. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
The synthesis of CH 275 involves reagents such as protected amino acids, coupling agents like HBTU, and bases like DIPEA. The cyclization step may require specific conditions to ensure the formation of the cyclic structure without side reactions .
Major Products Formed
The major product formed from the synthesis of CH 275 is the cyclic peptide itself. Any side products or impurities are typically removed during the purification process using HPLC .
Scientific Research Applications
CH 275 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CH 275 exerts its effects by binding to somatostatin receptor 1 with high affinity. This binding activates the receptor, leading to downstream signaling pathways that modulate various biological processes. In Alzheimer’s disease research, CH 275 has been shown to increase the expression of neprilysin, an enzyme that degrades amyloid-beta plaques, thereby reducing plaque load in the brain .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog used clinically to treat acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for similar clinical applications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Uniqueness of CH 275
CH 275 is unique due to its high selectivity for somatostatin receptor 1, making it a valuable tool for studying this specific receptor’s role in various biological processes. Its potential application in Alzheimer’s disease research further distinguishes it from other somatostatin analogs .
Properties
Molecular Formula |
C74H96N14O15S2 |
|---|---|
Molecular Weight |
1485.8 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52+,54+,55+,56+,57+,58+,59-,60+,61+,62+,63+/m1/s1 |
InChI Key |
SYHQUPOPQRNSKD-SKMHOITNSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



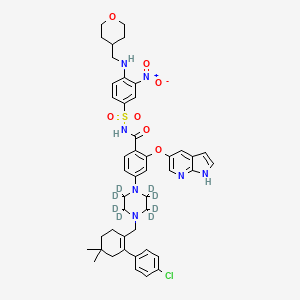
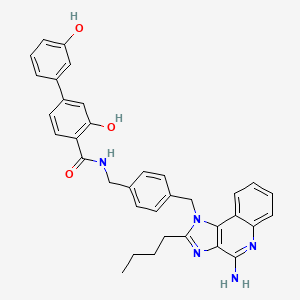
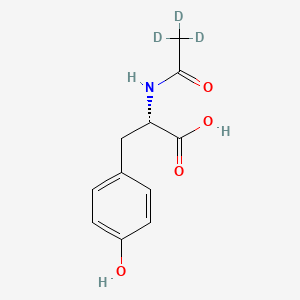
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
